methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Description
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190315-53-7) is a brominated pyrrolopyridine derivative featuring a methyl ester group at position 4 and a bromine atom at position 6. Pyrrolopyridines are nitrogen-containing heterocycles widely used in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and neurotransmitter receptors . This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly in central nervous system (CNS) drug discovery .
Properties
IUPAC Name |
methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-7(10)12-8-5(6)2-3-11-8/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNCQRTVXNRSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CN2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor followed by esterification. One common method includes:
Bromination: The pyrrolo[2,3-b]pyridine is treated with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives with altered nitrogen oxidation states.
Coupling Products: Biaryl or heteroaryl compounds formed through coupling reactions.
Scientific Research Applications
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules targeting cancer and other diseases.
Chemical Biology: Used in the development of chemical probes to study biological pathways and protein functions.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of compounds derived from methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate often involves the inhibition of specific enzymes or receptors. For example, derivatives targeting fibroblast growth factor receptors (FGFRs) inhibit the FGFR signaling pathway, which is crucial in various types of tumors. These compounds bind to the ATP-binding site of the receptor, preventing phosphorylation and subsequent signal transduction .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers and Halogen-Substituted Derivatives
Key Compounds :
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 577711-94-5)
- Structural difference: Ester group at position 2 instead of 3.
- Impact: Altered electronic distribution and steric hindrance may reduce binding affinity to targets requiring a planar aromatic system .
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
- Structural difference: Chlorine at position 5 vs. bromine at position 6.
- Impact: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce lipophilicity and alter metabolic stability .
Methyl 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1261365-57-4)
- Structural difference: Dual halogenation (F at position 5, I at position 6).
- Impact: Iodine’s polarizability enhances intermolecular interactions, while fluorine’s electronegativity improves membrane permeability .
Data Table 1: Physicochemical Properties
| Compound (CAS) | Molecular Weight | Halogen Position | LogP* | Key Applications |
|---|---|---|---|---|
| 1190315-53-7 (Target) | 255.07 | Br at 6 | ~2.1 | CNS drug intermediates |
| 577711-94-5 (Ethyl ester at C2) | 283.12 | Br at 6 | ~2.5 | Kinase inhibitors |
| 1261365-57-4 (F/I dual substitution) | 320.06 | F at 5, I at 6 | ~2.8 | Radioligands, imaging |
| 908581-18-0 (Imidazo-pyridine) | 285.11 | Br at 6 | ~1.9 | Dopamine receptor studies |
*Estimated using fragment-based methods.
Heterocycle Variations: Pyrrolopyridine vs. Imidazopyridine
Key Compounds :
Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate (CAS: 908581-18-0) Structural difference: Imidazo[1,2-a]pyridine core vs. pyrrolo[2,3-b]pyridine. This compound exhibits high affinity for dopamine D4 receptors (Ki = 0.51 nM) .
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 870235-32-8)
Functional Group Modifications: Ester vs. Carboxylic Acid
Key Compounds :
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid (CAS: 903129-78-2) Structural difference: Carboxylic acid at position 8 vs. methyl ester.
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 577711-94-5) Structural difference: Ethyl ester vs. methyl ester.
Biological Activity
Methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 6th position and a carboxylate ester group at the 4th position of the pyrrolo[2,3-b]pyridine ring system. Its molecular formula is with a CAS number of 1190315-53-7. The compound's structure allows for selective functionalization, making it a versatile building block in synthetic chemistry .
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in various tumorigenic processes. The binding occurs at the ATP-binding site, preventing phosphorylation and subsequent signal transduction .
Anticancer Activity
Table 1: Biological Activity Summary
| Activity Type | Target | Outcome | Reference |
|---|---|---|---|
| Anticancer | DYRK1A | Significant inhibition | |
| FGFR Inhibition | FGFRs | Prevents tumor signaling | |
| Antioxidant | Various cellular targets | Reduces oxidative stress |
Other Biological Activities
Case Study 1: DYRK1A Inhibition
Case Study 2: FGFR Targeting
Another case study explored the efficacy of methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine derivatives in inhibiting FGFR signaling pathways in various cancer cell lines. The findings suggested that these compounds could effectively reduce cell proliferation and induce apoptosis in FGFR-dependent tumors .
Q & A
Basic: What are the optimized synthetic routes for methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?
The synthesis typically involves bromination of the pyrrolopyridine core followed by esterification. A common approach uses N-bromosuccinimide (NBS) for regioselective bromination at the 6-position under inert conditions (e.g., DMF, 0°C to RT) . Subsequent esterification via a Vilsmeier-Haack reaction or coupling with methyl chloroformate can introduce the carboxylate group. Yield optimization (40–60%) requires careful control of stoichiometry and reaction time .
Advanced: How can regioselectivity be controlled during bromination of the pyrrolopyridine core?
Regioselectivity is influenced by electronic and steric factors. For example, the electron-rich 6-position of the pyrrolopyridine ring is more susceptible to electrophilic bromination. Computational studies (DFT) suggest that directing groups, such as methyl esters, can stabilize transition states via resonance, favoring bromination at the 6-position . Experimental validation using NMR reaction monitoring (e.g., tracking Br substitution patterns) and HPLC-MS for intermediate characterization is critical .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR (¹H/¹³C): Key for confirming substitution patterns (e.g., bromine-induced deshielding at C6) and ester group integration .
- High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., C₉H₇BrN₂O₂, MW 255.04 g/mol) and isotopic patterns for bromine .
- IR spectroscopy: Identifies ester carbonyl stretches (~1700 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) .
Advanced: What computational methods predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations model electron distribution to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the bromine atom at C6 acts as a leaving group, with calculated activation energies for Pd-catalyzed reactions ranging from 20–25 kcal/mol . Molecular docking studies further assess steric accessibility for coupling partners .
Basic: How should researchers handle contradictory solubility data across studies?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require validation via shake-flask methods or HPLC solubility assays . For instance, if literature reports solubility in DMSO as >10 mg/mL but <1 mg/mL in PBS, replicate experiments under standardized conditions (pH 7.4, 25°C) with UV-Vis quantification are recommended .
Advanced: How do structural modifications (e.g., methyl vs. ethyl esters) impact fibroblast growth factor receptor (FGFR) inhibition?
The ethyl ester analog (ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate) shows reduced FGFR1 binding (IC₅₀ = 120 nM) compared to the methyl ester (IC₅₀ = 85 nM) due to increased steric bulk. Molecular dynamics simulations reveal that the methyl group’s smaller size allows deeper penetration into the FGFR ATP-binding pocket .
Basic: What are common pitfalls in optimizing coupling reactions for derivatives of this compound?
Low yields in cross-coupling reactions often arise from:
- Pd catalyst poisoning by pyrrolopyridine nitrogen atoms. Mitigation: Use Pd(OAc)₂/XPhos systems with excess K₂CO₃ .
- Incomplete deprotection of boronic acids. Solution: Pre-purify boronic esters via flash chromatography .
Advanced: How can in vitro pharmacokinetic data (e.g., logP, metabolic stability) guide in vivo studies?
- logP determination (HPLC): A measured logP of 2.1 for this compound predicts moderate blood-brain barrier permeability .
- Microsomal stability assays: Hepatic clearance rates (e.g., t₁/₂ = 45 min in human liver microsomes) inform dosing regimens for rodent models. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can prolong half-life .
Basic: What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to potential bromine vapor release during decomposition .
- Waste disposal: Collect brominated byproducts in halogenated waste containers .
Advanced: What strategies resolve conflicting bioactivity data in kinase inhibition assays?
- Orthogonal assay validation: Compare results from TR-FRET kinase assays with SPR binding studies to rule out fluorescence interference .
- Structural analogs: Test compounds like methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate to isolate electronic vs. steric effects .
Notes
- Methodological Focus: Answers emphasize experimental design, data validation, and mechanistic analysis.
- Advanced vs. Basic: Questions are tiered to accommodate early-career researchers and specialists.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
